molecular formula C5H5N3 B112005 1-Amino-1H-pyrrole-2-carbonitrile CAS No. 159326-66-6

1-Amino-1H-pyrrole-2-carbonitrile

Cat. No.: B112005
CAS No.: 159326-66-6
M. Wt: 107.11 g/mol
InChI Key: UEMNUBZZTWYSEI-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C₅H₅N₃ It is a heterocyclic compound containing both a pyrrole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,4-trimethoxybutan-1-amine with carboxylic acids followed by acid-mediated cyclization can yield the pyrrole ring . Another method involves the condensation of suitable aldehydes with amines, followed by cyclization and nitrile formation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

1-Amino-1H-pyrrole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1H-pyrrole-2-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Amino-1H-pyrrole-2-carbonitrile is unique due to its specific combination of an amino group and a nitrile group on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Amino-1H-pyrrole-2-carbonitrile (CAS Number: 159326-66-6) is a heterocyclic organic compound featuring a pyrrole ring and a nitrile group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activities of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₅N₃. The compound consists of an amino group attached to the pyrrole ring and a nitrile group at the 2-position, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in nucleophilic substitution reactions due to the presence of amino and nitrile groups. These interactions allow the compound to modulate various biological pathways, particularly those related to growth factor receptors and enzyme inhibition.

Interaction with IGF-1 Receptor

Research indicates that this compound can modulate Insulin-like Growth Factor 1 Receptor (IGF-1R) activity, which plays a crucial role in cellular proliferation and tumor biology. Elevated IGF-1R levels are associated with several cancers, making this compound a potential candidate for therapeutic intervention in hyperproliferative diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising activity against metallo-β-lactamases (MBLs), which are important targets in cancer therapy due to their role in drug resistance .

Table 1: Summary of Anticancer Activities

CompoundTargetActivityReference
5aIMP-1Low μM inhibition
N-benzoyl derivativeMBLsPotent in vitro activity

Antibacterial Activity

Emerging research highlights the antibacterial properties of pyrrole derivatives, including those related to this compound. Certain derivatives have demonstrated significant inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR) Studies

A structure-activity relationship study on derivatives of pyrrole compounds revealed that modifications at specific positions significantly affect their biological activity. For example, the presence of vicinal phenyl groups and specific side chains enhanced the inhibitory potency against MBLs, indicating that careful structural modifications can lead to more effective therapeutic agents .

Clinical Implications

The modulation of IGF-1R by this compound suggests its potential application in treating cancers characterized by high IGF signaling. Preclinical models have shown that targeting IGF pathways can sensitize tumors to apoptosis-inducing agents, providing a dual strategy for cancer therapy .

Properties

IUPAC Name

1-aminopyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMNUBZZTWYSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433659
Record name 1-Amino-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159326-66-6
Record name 1-Amino-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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